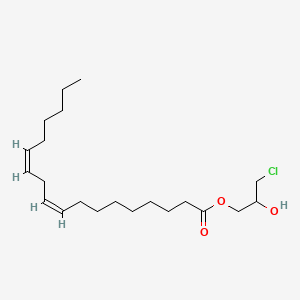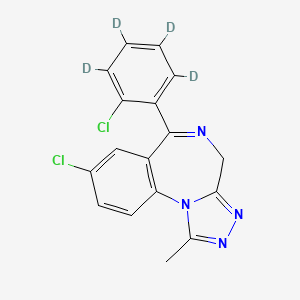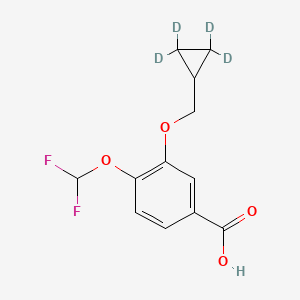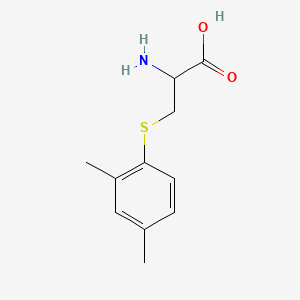
S-(2,4-Dimethylbenzene)-D,L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: S-(2,4-Dimethylbenzene)-D,L-cysteine is used as a building block in organic synthesis, particularly in the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound can be used to study protein interactions and enzyme functions due to its cysteine moiety, which is known to play a crucial role in protein structure and function .
Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mécanisme D'action
The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .
Comparaison Avec Des Composés Similaires
N-Acetyl-S-(2,4-dimethylbenzene)cysteine-d3: A similar compound with an acetyl group attached to the cysteine moiety.
2,4-Dimethylbenzenesulfonyl chloride: Another derivative of 2,4-dimethylbenzene used in various chemical reactions.
Propriétés
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
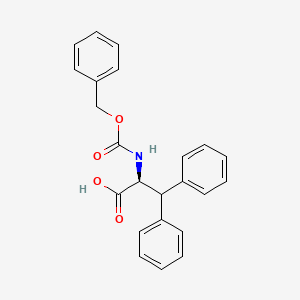
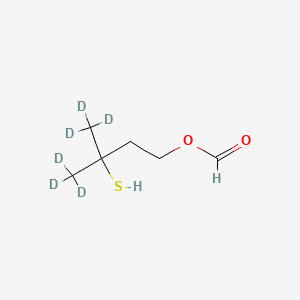
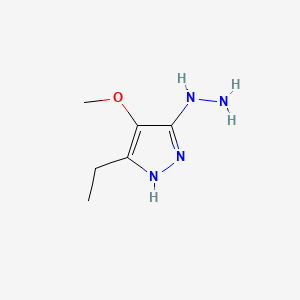

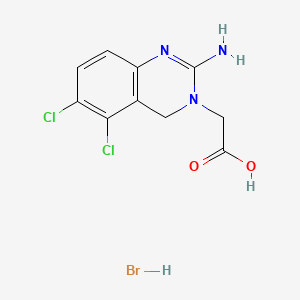
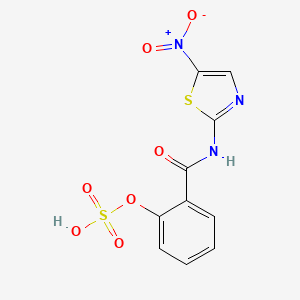
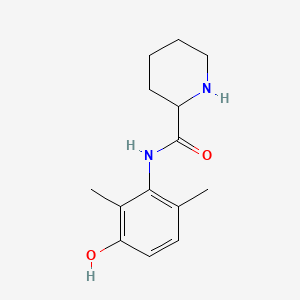
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)


